2-[2-Nitro(methyl)anilino]benzamide
Description
2-[2-Nitro(methyl)anilino]benzamide is a benzamide derivative featuring a nitro group (-NO₂) and a methyl group (-CH₃) on the anilino moiety. This compound belongs to the broader class of 2-aminobenzamides, which are characterized by their amide-linked aromatic rings and diverse substituents.
Key structural features include:
- Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
- Nitro group: Enhances electron-withdrawing effects, influencing reactivity and stability.
- Methyl group: Introduces steric hindrance and modulates lipophilicity.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27g/mol |
IUPAC Name |
2-(N-methyl-2-nitroanilino)benzamide |
InChI |
InChI=1S/C14H13N3O3/c1-16(11-7-3-2-6-10(11)14(15)18)12-8-4-5-9-13(12)17(19)20/h2-9H,1H3,(H2,15,18) |
InChI Key |
SRUNXCWZLLQIBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents on the anilino ring critically determine the physicochemical behavior of benzamide derivatives. Below is a comparative analysis with select analogs:
Key Observations :
- Steric effects: Methyl groups in this compound and 2-(2,3-Dimethylanilino)phenol may hinder molecular packing, affecting crystallization behavior .
- Polarity : Hydroxy (Rip-B) and carboxylic acid () substituents improve aqueous solubility compared to the nitro-methyl analog .
Pharmacological Potential
- Enzyme inhibition : 2-Amidobenzimidazole derivatives () exhibit inhibitory activity, suggesting that the nitro-methyl analog could target similar pathways .
Regulatory Considerations
The nitro and methyl groups in this compound may necessitate similar regulatory scrutiny .
Crystallographic and Analytical Insights
- Crystal packing: Analogs like 2-(2,3-Dimethylanilino)phenol () show that methyl groups disrupt π-π stacking, leading to distinct lattice arrangements. The nitro group in this compound may further alter packing efficiency .
- Analytical methods : GlycoBase and autoGU () are tools for glycan analysis but exemplify the importance of advanced techniques (e.g., HPLC, NMR) in characterizing benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
